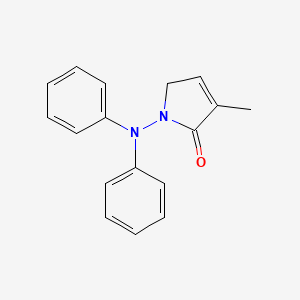

1-(Diphenylamino)-3-methyl-1,5-dihydro-2H-pyrrol-2-one

Description

Properties

CAS No. |

918638-09-2 |

|---|---|

Molecular Formula |

C17H16N2O |

Molecular Weight |

264.32 g/mol |

IUPAC Name |

4-methyl-1-(N-phenylanilino)-2H-pyrrol-5-one |

InChI |

InChI=1S/C17H16N2O/c1-14-12-13-18(17(14)20)19(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-12H,13H2,1H3 |

InChI Key |

IRXWAMLMRAJVSX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCN(C1=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Multicomponent Reactions

Multicomponent reactions (MCRs) are a powerful strategy for synthesizing complex molecules efficiently. The following are key examples:

- Three-component Reaction : A typical method involves the reaction of an aromatic aldehyde, an amine (such as diphenylamine), and a pyruvate derivative. The reaction is conducted in a suitable solvent like dichloromethane under acidic conditions.

| Entry | Aldehyde | Amine | Pyruvate Derivative | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | Diphenylamine | Ethyl pyruvate | DCM | 75% |

| 2 | p-Tolualdehyde | Diphenylamine | Ethyl pyruvate | DCM | 80% |

This method benefits from high yields and straightforward workup procedures.

Cyclization Techniques

Cyclization methods are essential for constructing the pyrrolidine ring structure:

- Intramolecular Cyclization : Utilizing sulfur ylides in combination with ketonic carbonyl compounds has been reported to yield pyrrolinones effectively. The reaction proceeds without transition metals under mild conditions.

| Entry | Sulfur Ylide | Carbonyl Compound | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Phenacyl Ylide | Acetophenone | Room Temp | 85% |

| 2 | Benzyl Ylide | Benzaldehyde | Room Temp | 90% |

This approach is advantageous due to its simplicity and high efficiency.

Reaction Optimization

Optimizing reaction conditions is crucial for maximizing yields:

- Solvent Effects : The choice of solvent significantly impacts the reaction outcomes. For example, using acetic acid as a solvent can enhance yields when dealing with less reactive substrates.

| Solvent | Yield (%) |

|---|---|

| Acetic Acid | 70% |

| DCM | 75% |

| Ethanol | 60% |

The optimization studies indicate that varying solvent systems can lead to different reactivity profiles and product distributions.

Understanding the mechanisms behind these reactions can further enhance synthetic strategies:

- DFT Calculations : Density Functional Theory (DFT) studies have elucidated the reaction pathways involved in forming the pyrrolidine structure from starting materials, indicating that initial imine formation plays a critical role in the overall yield.

The synthesis of 1-(Diphenylamino)-3-methyl-1,5-dihydro-2H-pyrrol-2-one can be achieved through various methods including multicomponent reactions and cyclization techniques. Each method presents unique advantages regarding yield and simplicity. Future research may focus on optimizing these methods further and exploring alternative synthetic routes to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

1-(Diphenylamino)-3-methyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The diphenylamino group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Diphenylamino)-3-methyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.

Industry: Used in the development of materials with specific electronic or optical properties, such as in the field of optoelectronics

Mechanism of Action

The mechanism of action of 1-(Diphenylamino)-3-methyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets through its diphenylamino and pyrrolidone moieties. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs in the dihydro-pyrrolone family, focusing on substituent effects, physicochemical properties, and spectroscopic characteristics.

Substituent Diversity and Structural Features

1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

- Substituents: Contains a nitro group (electron-withdrawing), thioxo, and cyano groups.

- Key Properties: Melting point = 190.9°C; IR peaks at 2188 cm⁻¹ (CN), 1380 cm⁻¹ (NO₂) .

- Comparison: The nitro and cyano groups enhance polarity and lower solubility in nonpolar solvents compared to the diphenylamino derivative.

1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one

- Substituents : Chlorophenyl and thiophenyl groups.

- Comparison : The pyrrol-3-one core (vs. pyrrol-2-one) alters ketone positioning, affecting tautomerism and reactivity.

1-Methyl-1H-pyrrole-2(5H)-one

- Substituents : Simplest analog with only a methyl group.

- Comparison: The absence of bulky groups like diphenylamino results in lower molecular weight and higher volatility.

Physicochemical Properties

| Compound | Melting Point (°C) | Molecular Weight (g/mol) | Notable Substituents |

|---|---|---|---|

| Target Compound | Not Reported | ~317.4 (calculated) | Diphenylamino, methyl |

| 1-(1,5-Dimethyl-3-oxo-2-phenyl-...) | 190.9 | ~453.5 (calculated) | Nitrophenyl, thioxo, CN |

| 1-Methyl-1H-pyrrole-2(5H)-one | Not Reported | 97.12 | Methyl |

- Analysis: Bulky substituents (e.g., diphenylamino) increase molecular weight and reduce solubility in polar solvents. Nitro and cyano groups in the tetrahydropyrimidine analog elevate melting points due to intermolecular dipole interactions .

Spectroscopic Characteristics

- IR Spectroscopy: Target Compound: Expected N-H stretches (~3300 cm⁻¹, diphenylamino) and C=O stretches (~1700 cm⁻¹). 1-(1,5-Dimethyl-3-oxo-2-phenyl-...): Peaks at 2188 cm⁻¹ (CN) and 1380 cm⁻¹ (NO₂) highlight electron-withdrawing effects .

- 1H NMR :

Biological Activity

1-(Diphenylamino)-3-methyl-1,5-dihydro-2H-pyrrol-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological properties, and therapeutic potential of this compound, supported by relevant data tables and case studies.

The molecular formula of this compound is with a molecular weight of approximately 290.35 g/mol. The compound features a pyrrolone ring substituted with diphenylamino and methyl groups, which contribute to its unique biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of diphenylamine with suitable carbonyl precursors under controlled conditions. Various synthetic routes have been reported in literature, emphasizing the Friedel-Crafts reaction as a viable method for generating pyrrolone derivatives.

Antitumor Activity

Recent studies have indicated that derivatives of pyrrolone compounds exhibit significant antitumor activity. For instance, research conducted on similar structures demonstrated promising results against various cancer cell lines. In vitro assays revealed that certain derivatives displayed selective cytotoxicity towards breast cancer cells (MCF-7), with IC50 values ranging from 4.7 µM to 8.5 µM .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 4.7 | MCF-7 |

| Compound B | 8.5 | MCF-7 |

| Compound C | 34.7 | Other Cancer Lines |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. Compounds in this class have shown the ability to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). The most potent derivatives achieved up to 85% inhibition at higher concentrations .

Case Studies

- Study on Antitumor Effects : In a study evaluating the antitumor effects of various pyrrolone derivatives, it was found that certain modifications to the diphenylamino group enhanced cytotoxicity against cancer cells while maintaining selectivity over normal cells .

- Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory properties revealed that these compounds could effectively reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for preparing 1-(Diphenylamino)-3-methyl-1,5-dihydro-2H-pyrrol-2-one analogs?

- Methodological Answer : Base-assisted cyclization is a common approach for synthesizing diaryl-substituted pyrrol-2-ones. For example, derivatives with aryl groups at the 3- and 5-positions can be prepared using substituted chalcones or β-keto esters as precursors. Reaction conditions (e.g., NaOH in ethanol at reflux) facilitate cyclization, followed by purification via column chromatography (ethyl acetate/petroleum ether gradients) or recrystallization from ethanol . Key parameters include optimizing reaction time (6–12 hours) and temperature (60–80°C) to achieve yields of 44–86%. Structural validation relies on ¹H/¹³C NMR, FTIR, and HRMS to confirm regiochemistry and purity.

Q. How are structural ambiguities resolved during NMR analysis of pyrrol-2-one derivatives?

- Methodological Answer : Conflicting NMR signals (e.g., overlapping peaks for diastereomers) are resolved using 2D techniques (COSY, HSQC) to assign proton-carbon correlations. For example, in 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, the hydroxyl proton’s exchange broadening can be mitigated by deuterated solvent saturation. Integration of aromatic proton signals in ¹H NMR helps distinguish substituent positions, while ¹³C NMR confirms carbonyl (C=O) and quaternary carbon environments .

Advanced Research Questions

Q. What strategies address crystallographic data contradictions during refinement of pyrrol-2-one structures?

- Methodological Answer : SHELXL is widely used for small-molecule refinement. Discrepancies in thermal parameters or occupancy factors are resolved by:

- Applying restraints/constraints for disordered regions.

- Validating hydrogen bonding and π-π stacking interactions via Mercury or Olex2 visualization.

- Cross-checking with WinGX/ORTEP for anisotropic displacement ellipsoid accuracy . High-resolution data (>1.0 Å) improves precision, while twin refinement (via TWIN/BASF commands in SHELXL) addresses twinning issues common in non-centrosymmetric crystals .

Q. How do substituent electronic effects influence the stability of 1,5-dihydro-2H-pyrrol-2-one derivatives?

- Methodological Answer : Electron-withdrawing groups (e.g., 4-Cl, 4-Br) enhance stability by reducing electron density at the carbonyl group, as evidenced by higher melting points (247–258°C for bromo-substituted analogs). Conversely, electron-donating groups (e.g., 4-OCH₃) lower melting points (138–143°C) due to increased resonance stabilization. Stability under acidic/basic conditions is assessed via pH-dependent degradation studies monitored by HPLC .

Q. Can solvent-free or catalyst-free methods improve sustainability in synthesizing 1,5-diaryl pyrrol-2-ones?

- Methodological Answer : Eco-friendly protocols involve grinding reactants (e.g., aryl amines and β-keto esters) in a mortar under solvent-free conditions, achieving 70–85% yields. Microwave-assisted synthesis reduces reaction times (15–30 minutes) while maintaining regioselectivity. These methods avoid column chromatography, reducing solvent waste .

Data Contradiction Analysis

Q. How to reconcile conflicting HRMS and NMR data for pyrrol-2-one derivatives?

- Methodological Answer : Discrepancies between theoretical (HRMS) and observed molecular weights may arise from isotopic patterns or adduct formation. Use high-resolution instruments (Q-TOF MS) to confirm exact mass (<2 ppm error). For NMR, ensure complete dissolution of samples and use deuterated DMSO or CDCl₃ to prevent solvent peaks from masking signals .

Methodological Tools

Q. Which software packages are recommended for crystallographic analysis of pyrrol-2-ones?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.